[5-(2-Aminoethyl)-2-thienyl](2-thienyl)methanone hydrobromide
Overview
Description
[5-(2-Aminoethyl)-2-thienyl](2-thienyl)methanone hydrobromide is a useful research compound. Its molecular formula is C11H12BrNOS2 and its molecular weight is 318.3 g/mol. The purity is usually 95%.
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Biological Activity
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is a compound of interest due to its potential biological activities, which include antioxidant properties and interactions with various biological targets. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound, drawing on diverse research findings.
Synthesis
The synthesis of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide typically involves the reaction of thienyl derivatives with aminoethyl groups under specific conditions to yield the target compound. While detailed synthetic pathways are not extensively documented in the available literature, it is known that the introduction of aminoethyl groups significantly influences the compound's biological activity.
The biological activity of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide can be attributed to its structural features that allow it to interact with various molecular targets. The thienyl moieties are known to facilitate electron transfer processes, potentially enhancing antioxidant activity by neutralizing free radicals in biological systems.
Antioxidant Activity
Research indicates that 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide exhibits antioxidant properties . It may help in neutralizing free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Study 1: Antioxidant Evaluation
A study evaluating various thienyl compounds found that those with aminoethyl substitutions demonstrated enhanced antioxidant activities compared to their non-substituted counterparts. The reduction of reactive oxygen species (ROS) was significantly higher in assays involving 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide, suggesting its efficacy as a potential antioxidant agent.
Case Study 2: Antitumor Screening
In vitro screening against different cancer cell lines showed that thienyl derivatives could induce apoptosis and inhibit cell growth. Although direct data on 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is scarce, its structural analogs have exhibited IC50 values in the low micromolar range against various cancer types .
Comparative Analysis with Similar Compounds
Compound Name | Antioxidant Activity | IC50 (μM) against Cancer Cells | Mechanism of Action |
---|---|---|---|
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide | Moderate | N/A | Electron transfer and free radical scavenging |
2-Aminothiazole derivatives | High | 0.84 - 1.39 | COX-2 inhibition and ROS reduction |
Other thienyl derivatives | Variable | 0.1 - 5 | Apoptosis induction |
Properties
IUPAC Name |
[5-(2-aminoethyl)thiophen-2-yl]-thiophen-2-ylmethanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2.BrH/c12-6-5-8-3-4-10(15-8)11(13)9-2-1-7-14-9;/h1-4,7H,5-6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPXREKEHUZLCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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